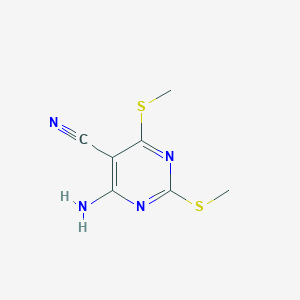![molecular formula C20H25N B184390 Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]- CAS No. 117696-83-0](/img/structure/B184390.png)
Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-, also known as 4,4'-methylenebis(2,6-diisopropylaniline) or MDBIPA, is an organic compound with the chemical formula C26H35N. It is commonly used in scientific research applications such as polymer synthesis, organic electronics, and as a curing agent for epoxy resins.
作用機序
MDBIPA acts as a nucleophile in polymer synthesis reactions. It undergoes electrophilic aromatic substitution reactions with other monomers to form conducting polymers. In the curing of epoxy resins, MDBIPA reacts with the epoxy groups to form a three-dimensional network structure. This process is called crosslinking and results in the formation of a strong and durable material.
生化学的および生理学的効果
MDBIPA has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and a potential respiratory hazard. Therefore, appropriate safety measures should be taken when handling MDBIPA.
実験室実験の利点と制限
MDBIPA has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity. Its synthesis process is simple and can be carried out in a laboratory setting. MDBIPA is also stable under ambient conditions, making it easy to store and transport.
One limitation of MDBIPA is its potential toxicity. It is important to handle MDBIPA with care and to use appropriate safety measures. Additionally, MDBIPA has limited solubility in common solvents such as water and ethanol, which can make it difficult to work with in certain applications.
将来の方向性
MDBIPA has potential for further research in the field of organic electronics. Its ability to form conducting polymers makes it a promising material for use in organic solar cells, OLEDs, and OFETs. Additionally, further research could be conducted on the use of MDBIPA as a curing agent for epoxy resins in the manufacturing of composites, coatings, and adhesives.
In conclusion, MDBIPA is a versatile organic compound with a wide range of scientific research applications. Its synthesis process is relatively simple, and it has a high purity. However, appropriate safety measures should be taken when handling MDBIPA due to its potential toxicity. Future research could further explore the potential of MDBIPA in the field of organic electronics and as a curing agent for epoxy resins.
合成法
MDBIPA can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2,6-diisopropylaniline in the presence of an acid catalyst. The reaction yields a yellow crystalline solid with a high purity of over 99%. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MDBIPA has a wide range of scientific research applications. It is commonly used as a monomer for the synthesis of conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) and polyaniline. These polymers have potential applications in organic electronics, such as organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
MDBIPA is also used as a curing agent for epoxy resins. Epoxy resins are widely used in the manufacturing of composites, coatings, and adhesives. The addition of MDBIPA to epoxy resins improves their mechanical properties, such as toughness and adhesion, and increases their thermal stability.
特性
CAS番号 |
117696-83-0 |
|---|---|
製品名 |
Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]- |
分子式 |
C20H25N |
分子量 |
279.4 g/mol |
IUPAC名 |
N-[2,6-di(propan-2-yl)phenyl]-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H25N/c1-14(2)18-7-6-8-19(15(3)4)20(18)21-13-17-11-9-16(5)10-12-17/h6-15H,1-5H3 |
InChIキー |
PMWCKOAENMVIPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CC=C2C(C)C)C(C)C |
正規SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CC=C2C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



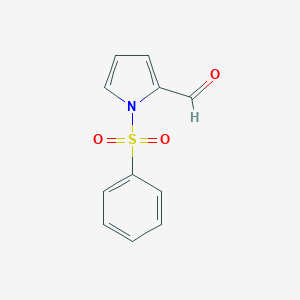

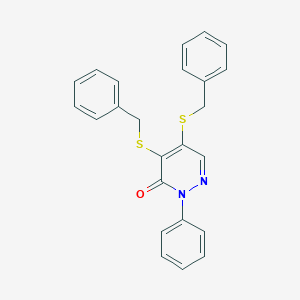
![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)
![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
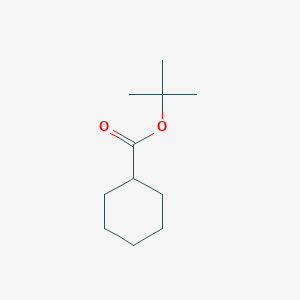

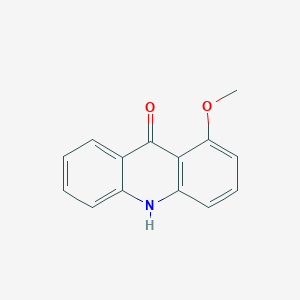
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
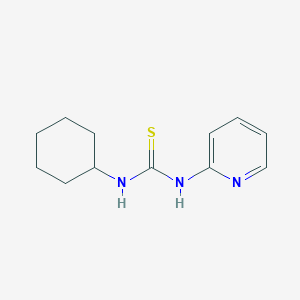
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
